molecular formula C22H17ClN2O3S B2426030 (E)-methyl 2-(4-chlorobenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 211929-32-7

(E)-methyl 2-(4-chlorobenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No. B2426030
CAS RN: 211929-32-7
M. Wt: 424.9
InChI Key: QGTWFGLBLAQMFT-SFQUDFHCSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving this compound could not be found in the available resources .

Scientific Research Applications

Antimicrobial Activity

The compound and its metal complexes have been screened for antimicrobial activities against two Gram-positive bacteria . The synthesized metal complexes were found more active against both bacterial as well as fungi in antimicrobial screening test than that of the ligand .

Cytotoxic Activity

The compound has been used in cytotoxic studies against Artemia salina . The synthesized metal complexes showed more cytotoxic activity than the ligand .

Transition Metal Complexes

The compound has been used in the synthesis of transition metal complexes . These complexes have been characterized by physico-chemical studies, conductance measurement, magnetic susceptibility data, 1 H-NMR, UV-Visible, ESR, FT (IR) spectroscopy and elemental analysis .

Drug Likeness and ADMET Analysis

The compound has been analyzed for its drug likeness and ADMET properties . The analysis showed that the molecule possesses the agents of safety and the effective combination therapy as a pharmaceutical drug .

Molecular Docking Investigations

Molecular docking investigations have been conducted to elucidate the antibacterial function of the molecule . The investigated molecule demonstrated a high affinity for binding within the active sites of antibacterial and antimalarial proteins .

Density Functional Theory (DFT) Analysis

The compound has been analyzed using density functional theory . The viewpoint of quantum chemical computations revealed that the molecule was relatively stable and has a high electrophilic nature .

properties

IUPAC Name

methyl (2E)-2-[(4-chlorophenyl)methylidene]-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O3S/c1-13-18(21(27)28-2)19(15-6-4-3-5-7-15)25-20(26)17(29-22(25)24-13)12-14-8-10-16(23)11-9-14/h3-12,19H,1-2H3/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGTWFGLBLAQMFT-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)Cl)SC2=N1)C4=CC=CC=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=CC=C(C=C3)Cl)/SC2=N1)C4=CC=CC=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-methyl 2-(4-chlorobenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

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